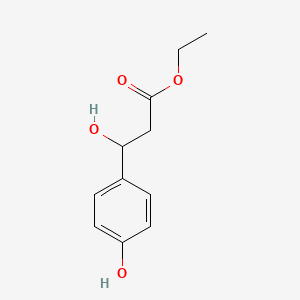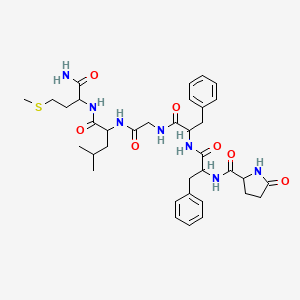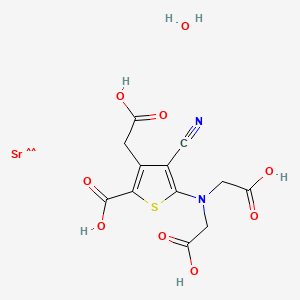
CID 163358729
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé identifié par "CID 163358729" est une entité chimique répertoriée dans la base de données PubChem
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du CID 163358729 implique des conditions de réaction et des réactifs spécifiques. La voie de synthèse détaillée comprend généralement des étapes telles que :
Préparation des réactifs initiaux : Les matières premières sont préparées et purifiées.
Mise en place de la réaction : Les réactifs sont combinés dans un solvant approprié sous des conditions de température et de pression contrôlées.
Catalyse : Un catalyseur peut être utilisé pour faciliter la réaction.
Purification : Le produit est purifié à l’aide de techniques telles que la cristallisation, la distillation ou la chromatographie.
Méthodes de production industrielle
Dans un contexte industriel, la production du this compound impliquerait la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend :
Réacteurs à grande échelle : Utilisation de grands réacteurs pour traiter des volumes plus importants de réactifs.
Processus à flux continu : Mise en œuvre de techniques à flux continu pour améliorer l’efficacité et le rendement.
Automatisation : Utilisation de systèmes automatisés pour un contrôle précis des conditions de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le CID 163358729 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénation à l’aide de chlore ou de brome en présence d’un catalyseur.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le this compound a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et en catalyse.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Étudié pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
CID 163358729 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme par lequel le CID 163358729 exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. L’activité du composé est médiée par des voies qui régulent les processus cellulaires tels que la transduction du signal, le métabolisme et l’expression des gènes.
Comparaison Avec Des Composés Similaires
Composés similaires
CID 638186 : Un composé similaire avec une structure chimique et des propriétés comparables.
CID 643833 : Un autre composé apparenté avec des groupes fonctionnels distincts.
Unicité
Le CID 163358729 est unique en raison de sa structure chimique spécifique, qui confère une réactivité et une activité biologique distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C12H12N2O9SSr |
|---|---|
Poids moléculaire |
447.9 g/mol |
InChI |
InChI=1S/C12H10N2O8S.H2O.Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2; |
Clé InChI |
VRKATDVWJDTWIW-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O.O.[Sr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)

![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)
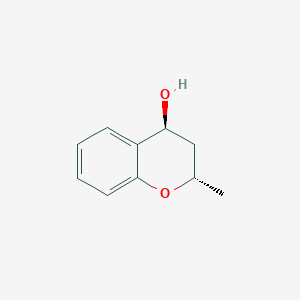

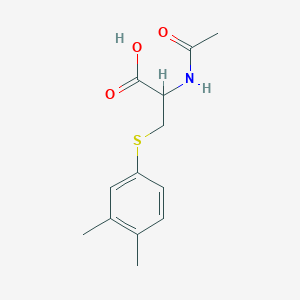
![1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
![17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B12317442.png)
![N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B12317449.png)
![4-[2-[6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317450.png)
